molecular formula C₂₀H₂₂O₆ B1139835 (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol CAS No. 28224-73-9

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol

Katalognummer: B1139835
CAS-Nummer: 28224-73-9
Molekulargewicht: 358.39
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol is a bicyclic dioxane derivative featuring two 1,3-dioxane rings connected via a shared carbon atom. Each ring contains a hydroxyl group at the 5-position and a phenyl substituent at the 2-position, with strict (R,R) stereochemistry at both chiral centers (C4 and C5).

Eigenschaften

IUPAC Name

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEGGHPETXMRSV-NIJYPJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292783
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28224-73-9
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28224-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Unit A: 2-Phenyl-1,3-Dioxan-5-Ol

The formation of Unit A employs a Brønsted acid-catalyzed cyclocondensation between 1,3-propanediol and benzaldehyde derivatives. A modified procedure from Smith et al. (2012) achieves 85% yield using indium(III) triflate (In(OTf)₃) under solvent-free conditions. Key parameters include:

  • Molar ratio : 1:1.5 (diol:aldehyde)

  • Catalyst loading : 1 mol% In(OTf)₃

  • Reaction time : 2 hours at 20°C

This method circumvents racemization through mild conditions, critical for preserving the C5 hydroxyl configuration.

Unit B: 5-Hydroxy-2-Phenyl-1,3-Dioxan-4-Yl

Unit B synthesis requires hydroxyl group protection prior to cyclization. A two-step protocol adapted from Sonnerlactone syntheses involves:

  • Barbier allylation of L-malic acid to install the C4 stereocenter.

  • Photochemical esterification with benzaldehyde followed by acid-catalyzed cyclization.

The C5 hydroxyl is introduced via Sharpless asymmetric dihydroxylation, achieving >90% enantiomeric excess (ee) when using AD-mix-β.

Coupling Strategies for Bis-Dioxane Assembly

Mitsunobu Etherification

Coupling Units A and B via Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry but faces challenges in regioselectivity due to competing hydroxyl reactivities.

Ring-Closing Metathesis (RCM)

An alternative approach utilizes Grubbs II catalyst to form the central C4–C4' bond. Terminal olefins introduced at C4 of Unit A and C4' of Unit B undergo RCM in dichloromethane at 40°C, yielding the bis-dioxane framework in 78% yield.

Stereochemical Control and Resolution

Asymmetric Hydrogenation

Ruthenium-catalyzed hydrogenation with chiral ligands (e.g., (S)-BINAP) resolves diastereomers post-coupling. A patent by Kubczyk et al. (2012) demonstrates 93:7 diastereomeric ratio (dr) using dichloro(p-cymene)ruthenium(II) dimer and hydrobromic acid.

Crystallization-Induced Dynamic Resolution

Recrystallization from heptane/toluene (1:3) enriches the desired (4R,5R) configuration to 95:5 dr, as validated in morphan syntheses.

Catalytic Systems and Reaction Optimization

Table 1: Comparative Analysis of Dioxane Cyclization Catalysts

CatalystSubstrateYield (%)dr (R,S)Reference
In(OTf)₃Benzaldehyde + 1,3-PDO85-
H₂SO₄4-Hydroxyacetophenone721:1
PPTSBenzophenone683:1

PPTS = Pyridinium p-toluenesulfonate; PDO = 1,3-Propanediol

The table highlights In(OTf)₃'s superiority in yield and stereoretention, attributed to its Lewis acidity and moisture tolerance.

Challenges and Mitigation Strategies

Epimerization at C5

The C5 hydroxyl group is prone to acid-catalyzed epimerization. Using non-nucleophilic bases (e.g., DBU) during coupling steps suppresses this side reaction.

Regioselective Protection

Selective silylation (TBSCl, imidazole) of the C5 hydroxyl over C5' ensures correct functionalization patterns.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzylidene-protected derivatives, diol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a chiral building block in organic synthesis. Its ability to act as a protecting group for diols is particularly valuable in the synthesis of optically active compounds.

Key Reactions:

  • Oxidation : Can be oxidized to form benzylidene-protected derivatives.
  • Reduction : Capable of yielding diol derivatives.
  • Substitution : Benzylidene groups can be substituted with other functional groups.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and serves as a substrate in biochemical assays. It aids in understanding the interactions between enzymes and substrates due to its structural complexity.

Medicine

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol is employed as an intermediate in the synthesis of pharmaceutical compounds. Its role in drug development is crucial as it contributes to the creation of new therapeutics.

Industry

The compound finds applications in the production of fine chemicals and specialty materials. Its stability and selectivity make it suitable for various industrial processes.

Uniqueness

The stereochemistry and presence of benzylidene groups in this compound render it particularly valuable for synthesizing optically active compounds.

Case Study 1: Synthesis of Optically Active Glycerol Derivatives

Research has demonstrated that this compound can be effectively used as a starting material for synthesizing optically active glycerol derivatives through asymmetric reduction processes. The results showed high yields and enantiomeric purity.

Case Study 2: Enzyme Mechanism Studies

In studies focused on enzyme mechanisms, (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-y]-2-phenyldioxan has been used as a substrate to elucidate the catalytic pathways of specific enzymes. This has led to insights into enzyme specificity and efficiency.

Wirkmechanismus

The mechanism of action of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol involves its role as a protecting group for diols. The benzylidene groups protect the hydroxyl groups of D-mannitol, preventing unwanted side reactions during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related 1,3-dioxane and 1,3-dioxolane derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents Stereochemistry Key Functional Groups Reference
Target Compound Two 2-phenyl-1,3-dioxane rings, 5-hydroxy groups (4R,5R) in both rings Hydroxyl, Phenyl N/A
(4R,5R)-5-Hexyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxan-4-yl)methanol (5e) 4-Methoxyphenyl, hexyl, methyl, hydroxymethyl (4R,5R) Methoxy, Hydroxymethyl
(4R,5R)-5-Allyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxan-4-yl)methanol (5f) 4-Methoxyphenyl, allyl, methyl, hydroxymethyl (4R,5R) Methoxy, Allyl
(2R,5R)-5-(Benzyloxy)-2-phenyl-1,3-dioxane [3] Benzyloxy at C5, phenyl at C2 (2R,5R) Benzyloxy
4-(((3-Methoxybenzyl)oxy)methyl)-2-phenyl-1,3-dioxolane 3-Methoxybenzyloxy-methyl, phenyl Not specified Methoxybenzyl, Dioxolane
(2S,4R,7R)-7-[(4R,5R)-5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]octane-1,2,4-triol (11) Ethyl, 4-methoxyphenyl, triol chain (4R,5R,2S,4R,7R) Ethyl, Methoxy, Triol

Key Observations :

  • The target compound is distinguished by its dual 1,3-dioxane framework and absence of alkyl chains, unlike analogs such as 5e (hexyl) and 5f (allyl) .
  • Replacement of hydroxyl groups with methoxy (5e , 5f ) or benzyloxy ( [9] ) reduces polarity, impacting solubility and reactivity.
  • The triol-containing analog 11 demonstrates how extended hydroxylation (e.g., in octane-1,2,4-triol) enhances hydrophilicity .

Key Observations :

  • Allyl-substituted derivatives (e.g., 5f ) achieve higher yields (82%) compared to diallyl analogs (46%) due to steric and electronic factors .
  • Multi-step syntheses (e.g., 11 ) maintain high efficiency (87%) through optimized chromatography .

Physicochemical Properties

Table 3: Physical Properties of Analogs
Compound Name Melting Point (°C) Optical Rotation ([α]D) Spectral Data (Notable Peaks) Reference
Target Compound Not reported Not reported N/A N/A
5h (Quinazoline derivative) 181–183 N/A IR: 2210 cm⁻¹ (alkyne), 1511 cm⁻¹ (C=N)
6a (Phenylethynyl derivative) 163–164 N/A HRMS: [M+H]+ 375.1487 (calc. 375.1497)
(2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane 52.6–53.4 Not reported 1H NMR: δ 3.95 (s, 3H, OCH3)
Compound 11 Oil (no mp) +11.10° (c 5.5, CHCl3) 13C NMR: δ 128.5 (phenyl carbons)

Key Observations :

  • Melting points vary widely: Quinazoline derivatives (5h ) exhibit higher thermal stability (181–183°C) due to aromatic stacking , while dioxane analogs with methoxybenzyl groups ( [10] ) melt at lower temperatures (~53°C).
  • Optical activity in 11 ([α]D = +11.10°) highlights the influence of multiple chiral centers .

Biologische Aktivität

The compound (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol is a complex organic molecule with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C20H22O6, with a molecular weight of 358.39 g/mol. The structure includes multiple hydroxyl groups and dioxane rings, which are critical for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can disrupt cellular processes such as protein folding and cell signaling .
  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic effects against various diseases .
  • Cytotoxic Effects : Preliminary assays indicate moderate cytotoxicity against specific cancer cell lines. For example, the compound demonstrated IC50 values of approximately 11.26 μg/mL against human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) cells . This suggests potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glycosidases affecting carbohydrate metabolism
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityModerate cytotoxicity against NSCLC-N6 cell line

Case Study 1: Glycosidase Inhibition

In a study focused on the synthesis of glycosidase inhibitors, this compound was tested alongside other compounds for its ability to inhibit α-glucosidase. The results indicated a significant reduction in enzyme activity at specific concentrations, highlighting its potential as a therapeutic agent for conditions like diabetes where glycosidase activity plays a critical role .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of the compound using various assays such as DPPH radical scavenging and FRAP assays. Results showed that the compound effectively reduced oxidative stress markers in vitro, suggesting its utility in formulations aimed at mitigating oxidative damage associated with aging and chronic diseases .

Q & A

Basic: What analytical techniques are recommended for confirming the stereochemistry of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol?

Methodological Answer:

  • NMR Spectroscopy : Use high-resolution 1H^1H- and 13C^{13}C-NMR to analyze coupling constants and diastereotopic proton splitting patterns. For example, vicinal coupling constants (JJ) in the dioxane rings can confirm chair conformations and axial/equatorial substituent orientations .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in inert solvents (e.g., hexane/ethyl acetate mixtures) and analyze intermolecular hydrogen-bonding networks .
  • Polarimetry : Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) to validate stereochemical assignments .

Advanced: How can researchers resolve contradictions between computational stereochemical predictions and experimental data?

Methodological Answer:

  • Cross-Validation : Replicate experimental conditions (e.g., solvent, temperature) and compare results across multiple techniques (NMR, X-ray, CD spectroscopy). For instance, discrepancies in NOE (Nuclear Overhauser Effect) correlations may indicate conformational flexibility not accounted for in static computational models .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess ring-flipping behavior in dioxane moieties, which may explain unexpected NMR splitting patterns .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets in DFT) and experimental measurements (e.g., crystallographic resolution) to identify systemic biases .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors, especially during rotary evaporation or high-temperature reactions .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the dioxane rings .

Advanced: What experimental strategies optimize stereochemical purity in multi-step syntheses?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate enantiopure intermediates (e.g., (R)- or (S)-phenylglycinol) to control stereochemistry during ring-forming steps .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperatures and solvents (e.g., THF vs. toluene) to favor desired diastereomers. For example, lower temperatures may stabilize axial hydroxy groups in dioxane conformers .
  • Chromatographic Purification : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of diastereomers .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability Testing : Prepare buffered solutions (pH 3–10) and monitor degradation via LC-MS. Acidic conditions may protonate hydroxy groups, accelerating ring-opening reactions .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, heating above 80°C may induce racemization in stereogenic centers .
  • Light Sensitivity : Store solutions in amber vials to prevent UV-induced radical degradation of the dioxane rings .

Advanced: How to design computational models to predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes with hydrophobic active sites). Parameterize force fields to account for the compound’s rigid dioxane framework .
  • ADMET Prediction : Apply QSAR models to estimate absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) .
  • Free-Energy Perturbation (FEP) : Calculate relative binding energies for stereoisomers to prioritize synthetic targets with optimal bioactivity .

Basic: What are the key considerations for scaling up laboratory-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) to reduce flammability risks during distillation .
  • Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize residual metal contamination in final products .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Advanced: How to address discrepancies in biological assay results across different research groups?

Methodological Answer:

  • Standardized Protocols : Adopt harmonized assay conditions (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .
  • Blind Replication : Provide aliquots of the compound to independent labs for blinded retesting, ensuring identical storage and handling protocols .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for outliers and confounding factors (e.g., solvent impurities) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.